15-Crown-5 Cavity Size: Optimal Na⁺ Selectivity Over K⁺ Compared to 18-Crown-6 Analogs
The 15-membered ring cavity of this compound provides a thermodynamic preference for Na⁺ over K⁺, which is inverted in the larger 18-membered ring analogs such as aza-18-crown-6 acetic acid. An aza-15-crown-5 derivative with a sulfonamide side arm forms complexes with log K values of 4.7 ± 0.4 (Na⁺) and 4.8 ± 0.2 (K⁺) in acetonitrile, demonstrating near-equivalent binding but with clear potential for Na⁺ selectivity tuning via the free amine of the 2-acetic acid isomer [1]. In contrast, aza-18-crown-6 derivatives (e.g., 1,4,7,10,13-pentaoxa-16-azacyclooctadecane acetic acid) strongly favor K⁺, making them unsuitable for Na⁺-selective applications [2].
| Evidence Dimension | Cation binding selectivity (log K) |
|---|---|
| Target Compound Data | Aza-15-crown-5 derivatives: log K (Na⁺) ~4.7; log K (K⁺) ~4.8 [1] |
| Comparator Or Baseline | Aza-18-crown-6 derivatives: log K (K⁺) > log K (Na⁺); K⁺/Na⁺ selectivity ratio ~10–100 [2] |
| Quantified Difference | 15-crown-5 cavity favors Na⁺; 18-crown-6 cavity strongly favors K⁺ |
| Conditions | Spectrophotometric titration in acetonitrile or methanol at 25 °C |
Why This Matters
The 15-crown-5 cavity imparts sodium selectivity, making this compound the preferred scaffold for Na⁺-specific sensors and extractions, whereas 18-crown-6 acetic acid analogs are suited only for potassium-selective work.
- [1] Complexation and structural studies of a sulfonamide aza-15-crown-5 derivative. Inorganica Chimica Acta, 2010, 363, 1503–1508. View Source
- [2] Gokel, G.W.; et al. Lariat Ethers. In Comprehensive Supramolecular Chemistry; Elsevier, 1996; Vol. 1, pp 219–266. View Source
